molecular formula C11H15ClN2O B1518638 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 1170201-85-0

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride

Cat. No. B1518638
M. Wt: 226.7 g/mol
InChI Key: IADIDCMKPSLFBD-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride, also known as AMPPH, is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound with a molecular formula of C10H16ClNO2. AMPPH is a versatile compound that has been used in a variety of applications, including synthesis methods, biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.

Scientific Research Applications

Monoamine Oxidase Inhibitors

4-(Aminomethyl)-1-phenyl-2-pyrrolidinones, including derivatives of "1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride," have been identified as a new class of monoamine oxidase B (MAO-B) inactivators. The synthesis of these compounds involves a six-step sequence, marking them as the first in this novel class of inhibitors. This discovery broadens the understanding of MAO-B inhibitors and provides a foundation for the development of therapeutic agents for diseases associated with this enzyme, such as Parkinson's disease and depression (Ding & Silverman, 1992).

Material Science and Polymer Chemistry

A novel aromatic diamine monomer, which is structurally related to "1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride," has been synthesized and used to produce a series of polyimides. These polymers exhibit good solubility, high thermal stability, and excellent hydrophobicity, making them promising materials for applications requiring durable and solvent-resistant polymers. This research highlights the potential of pyrrolidinone derivatives in the development of high-performance polymeric materials (Huang et al., 2017).

Anti-Cancer and Anti-Inflammatory Activity

Substituted pyrrolidine-3,4-diol derivatives, structurally related to "1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride," have shown potential as inhibitors of tumor cell growth. These compounds exhibit selective anti-mannosidase activity, which has been linked to their ability to inhibit the growth of human glioblastoma and melanoma cells. This research opens up new avenues for the development of anti-cancer therapies based on pyrrolidine derivatives (Fiaux et al., 2005).

Synthesis and Characterization of Derivatives

Research into the synthesis and characterization of various derivatives of "1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride" continues to expand the chemical repertoire available for the development of novel compounds with potential therapeutic and material applications. Studies on the transamination of enaminones and the synthesis of organosoluble, thermal stable, and hydrophobic polyimides derived from related compounds demonstrate the versatility and utility of this chemical scaffold in various scientific disciplines (Ostrowska et al., 1999); (Huang et al., 2017).

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14;/h3-6H,1-2,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADIDCMKPSLFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride

CAS RN

36151-42-5, 1170201-85-0
Record name 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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